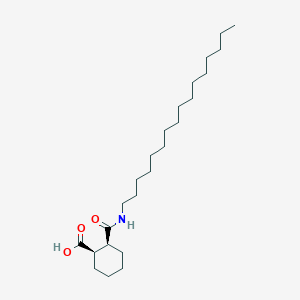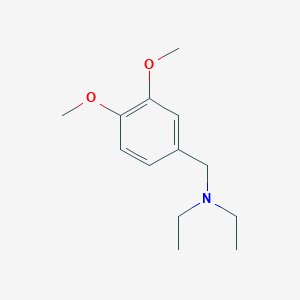
(1R,2S)-2-(hexadecylcarbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a chiral compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dicarboxylic acid as the starting material.
Amidation Reaction: The carboxylic acid group at the 2-position is converted to an amide using hexadecylamine under dehydrating conditions, often employing reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The resulting product is then subjected to chiral resolution techniques to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hexadecylamine derivatives.
Substitution: Formation of esters or secondary amides.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific chiral configurations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hexadecylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cyclohexane-1,2-dicarboxylic acid derivatives: Commonly used in the synthesis of various organic compounds.
Uniqueness: (1R,2S)-2-(HEXADECYLCARBAMOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of a long-chain hexadecylcarbamoyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for applications requiring specific stereochemistry and lipophilicity.
Propiedades
Fórmula molecular |
C24H45NO3 |
|---|---|
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
(1R,2S)-2-(hexadecylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24(27)28/h21-22H,2-20H2,1H3,(H,25,26)(H,27,28)/t21-,22+/m0/s1 |
Clave InChI |
VETZLLXJQUEXRH-FCHUYYIVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCNC(=O)[C@H]1CCCC[C@H]1C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)C1CCCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)

![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)

![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)



![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)


